Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound notable for its unique structural features and potential pharmacological applications. This compound belongs to the class of isoxazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of trifluoromethyl and pyridine moieties enhances its biological profile, making it a subject of interest in medicinal chemistry.
This compound can be classified under the category of heterocyclic compounds, specifically as an isoxazole derivative. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. The specific structure of methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate suggests its potential utility in various fields, particularly in pharmaceuticals due to its bioactive properties. The compound is cataloged in databases such as PubChem with the identifier CID 25248353, which provides detailed chemical information including its molecular formula .
The synthesis of methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate typically involves several synthetic routes that leverage the reactivity of isoxazole intermediates. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form isoxazole rings. More specifically, metal-free synthetic routes have been explored to facilitate the formation of isoxazoles without the need for metal catalysts .
The synthesis may start from readily available precursors such as methyl esters and hydrazines, which can undergo cyclocondensation reactions to yield the desired isoxazole framework. The trifluoromethyl group can be introduced through electrophilic fluorination methods or using trifluoroacetic anhydride during the synthesis process.
The molecular structure of methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate features a fused bicyclic system comprising an isoxazole ring and a pyridine ring. The presence of a methyl group at position three and a trifluoromethyl group at position four significantly influences its electronic properties and reactivity.
The compound's molecular weight is approximately 292.19 g/mol, with a melting point that varies depending on purity and formulation conditions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate can participate in various chemical reactions typical for isoxazole derivatives. These include nucleophilic substitutions where the ester group can be replaced by amines or alcohols under basic conditions.
Reactions involving this compound may also include cyclization processes leading to more complex heterocyclic structures or functionalization reactions that enhance its pharmacological activity. For instance, modifications at the nitrogen atom within the isoxazole ring can lead to derivatives with improved biological profiles .
The mechanism of action for compounds like methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate often involves interaction with specific biological targets such as enzymes or receptors. For example, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival .
Studies indicate that modifications on the isoxazole ring can significantly alter the binding affinity and selectivity towards different HDAC isoforms, thus impacting their therapeutic efficacy .
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate typically appears as a crystalline solid with distinct color characteristics depending on its purity. Its solubility profile indicates good solubility in organic solvents like dichloromethane but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester functional group. Its reactivity profile suggests potential for further functionalization through nucleophilic attack on electrophilic centers within its structure.
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate has significant potential in medicinal chemistry as a lead compound for developing new therapeutics targeting various diseases, particularly cancer and inflammatory disorders. Its unique structural features make it a candidate for further optimization to enhance biological activity and reduce side effects.
The isoxazolo[5,4-b]pyridinone core is constructed via sequential heterocyclization, typically initiated by [3+2] cycloaddition between nitrile oxides and β-ketoesters or enaminones [3]. Key approaches include:
Table 1: Heterocyclization Routes to Isoxazolo[5,4-b]pyridinones
| Method | Key Reagents | Regioselectivity | Yield Range |
|---|---|---|---|
| TEMPO-Catalyzed Cyclocondensation | Nitroalkanes, Alkynes | 3,5-Disubstituted | 60–75% |
| Vinylphosphonate Cycloaddition | Halogenoximes, CF₃-Alkenes | 3-CF₃-5-Substituted | 47–80% |
| Ynone Hydroxylation | CF₃-Ynones, NH₂OH | 3-CF₃ Single Isomer | 70–92% |
Post-cyclization, oxidative dehydrogenation using ceric ammonium nitrate (CAN) aromatizes the dihydropyridinone ring, essential for conferring planarity and electronic properties to the core [3].
The electron-withdrawing trifluoromethyl (-CF₃) group profoundly influences electrophilic substitution patterns:
Table 2: Regioselective Modifications of Trifluoromethyl-Substituted Core
| Reaction Type | Conditions | Position Modified | Key Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | C5 of Pyridinone | 5-Nitro-4-(trifluoromethyl)isoxazolopyridine | 82% |
| Bromination | Br₂, DCM, FeCl₃ catalysis | C5 of Pyridinone | 5-Bromo-4-(trifluoromethyl)isoxazolopyridine | 78% |
| Amination | Microwave, 120°C, Pd(OAc)₂ | C4 of Pyridinone | 4-Amino-3-methylisoxazolopyridine | 85% |
The C7 nitrogen of the isoxazolopyridinone core is alkylated with methyl bromoacetate or chloroacetate. Optimization studies reveal:
Table 3: Esterification Efficiency Comparison
| Method | Catalyst/Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Carbodiimide-Mediated | DCC, DMAP | THF | 0°C → 25°C | 68% | 92% |
| Steglich Esterification | EDC, HOBt | DCM | 25°C | 72% | 95% |
| Enzymatic Acylation | Lipase B | Phosphate Buffer | 25°C | 88% | 98% |
Cold-chain transportation (-20°C) is recommended for long-term stability of the ester product [1].
Cyclization efficiency is paramount for core assembly:
Table 4: Cyclization Method Efficiency
| Parameter | Conventional Thermal | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Temperature | 110°C (reflux) | 150°C (sealed vessel) | — |
| Time | 8–12 h | 20 min | 24–36× faster |
| Isolated Yield | 60–75% | 90–95% | 30% increase |
| Byproduct Formation | Decarboxylation (15%) | <5% | 3× reduction |
Solvent polarity dictates cycloaddition kinetics and regioselectivity:
Table 5: Solvent Parameters in [3+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | 3,5:3,4 Regioisomer Ratio |
|---|---|---|---|
| DMF | 38.3 | 3.2 × 10⁻³ | 1:4.0 |
| Acetonitrile | 37.5 | 2.8 × 10⁻³ | 1:3.8 |
| Ethanol | 24.5 | 1.1 × 10⁻³ | 1:1.2 |
| Solvent-Free | — | 4.0 × 10⁻³ | 1:>20 |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7